![molecular formula C20H17Cl2N3O B14607187 4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline CAS No. 60943-85-3](/img/structure/B14607187.png)
4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline is an organic compound characterized by its diazenyl functional group and dichlorophenoxy substituents. This compound is notable for its vibrant color and is often used in dye and pigment industries due to its stability and intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(2,4-dichlorophenoxy)aniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with N,N-dimethylaniline under alkaline conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is purified through recrystallization or chromatography to ensure high quality.
化学反应分析
Types of Reactions
4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically target the azo group, converting it to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonic acid derivatives.
科学研究应用
4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.
作用机制
The compound exerts its effects primarily through its azo group, which can undergo photochemical reactions upon exposure to light. This property is exploited in photodynamic therapy, where the compound generates reactive oxygen species that can damage cellular components. The molecular targets include cellular membranes and DNA, leading to cell death in targeted tissues.
相似化合物的比较
Similar Compounds
- 4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}aniline
- 4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-diethylaniline
- 4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylbenzylamine
Uniqueness
4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics influence its reactivity and stability, making it particularly suitable for applications requiring high stability and intense coloration.
属性
CAS 编号 |
60943-85-3 |
|---|---|
分子式 |
C20H17Cl2N3O |
分子量 |
386.3 g/mol |
IUPAC 名称 |
4-[[4-(2,4-dichlorophenoxy)phenyl]diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H17Cl2N3O/c1-25(2)17-8-4-15(5-9-17)23-24-16-6-10-18(11-7-16)26-20-12-3-14(21)13-19(20)22/h3-13H,1-2H3 |
InChI 键 |
AQMVUXHFWHEVFB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


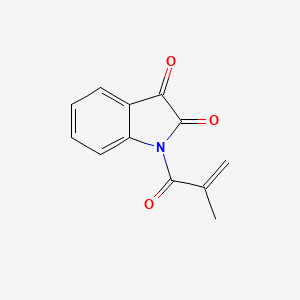
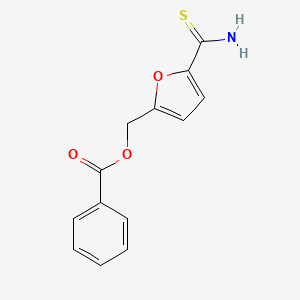


![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)
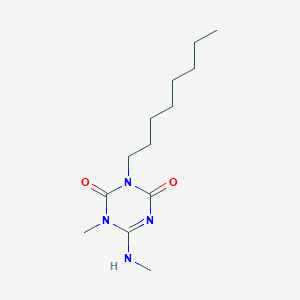

![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B14607161.png)


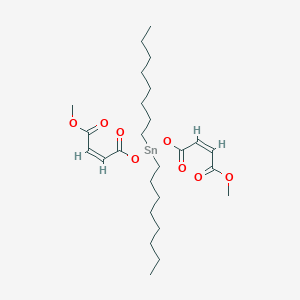
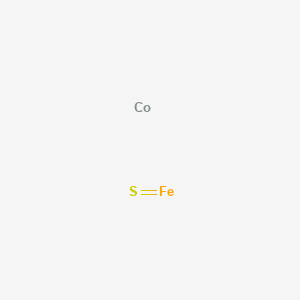
![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-](/img/structure/B14607181.png)
![3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14607182.png)
